(2-Bromophenyl)(4-ethoxyphenyl)methanol
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Overview
Description
(2-Bromophenyl)(4-ethoxyphenyl)methanol is an organic compound with the molecular formula C15H15BrO2 It is a derivative of phenylmethanol, where the phenyl groups are substituted with bromine and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(4-ethoxyphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 4-ethoxybenzylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via a Grignard reaction mechanism, where the Grignard reagent adds to the carbonyl group of the aldehyde, followed by hydrolysis to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(4-ethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major product is the hydrogen-substituted phenylmethanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenylmethanol derivatives.
Scientific Research Applications
(2-Bromophenyl)(4-ethoxyphenyl)methanol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(4-ethoxyphenyl)methanol depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, which would depend on the specific structure of the final drug molecule.
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)(4-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Chlorophenyl)(4-ethoxyphenyl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.
(2-Bromophenyl)(4-hydroxyphenyl)methanol: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
(2-Bromophenyl)(4-ethoxyphenyl)methanol is unique due to the presence of both bromine and ethoxy substituents, which can influence its reactivity and potential applications. The combination of these substituents can lead to unique chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
(2-bromophenyl)-(4-ethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10,15,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHHHKDGSFCSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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